8-Hydroxymethylriboflavin

Description

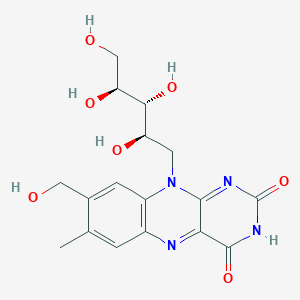

Structure

3D Structure

Properties

IUPAC Name |

8-(hydroxymethyl)-7-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O7/c1-7-2-9-10(3-8(7)5-22)21(4-11(24)14(26)12(25)6-23)15-13(18-9)16(27)20-17(28)19-15/h2-3,11-12,14,22-26H,4-6H2,1H3,(H,20,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKQMBNNNFCACH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CO)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52134-62-0 | |

| Record name | Riboflavin, α8-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52134-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Formation Pathways and Metabolic Intermediacy

Oxidative Degradation of Riboflavin (B1680620) as a Biogenetic Route to 8-Hydroxymethylriboflavin

The formation of this compound can occur through the oxidative degradation of riboflavin. wikipedia.org This process involves the modification of the methyl group at the 8th position of the riboflavin molecule. ontosight.ai When riboflavin intake exceeds the body's immediate needs, it can be metabolized into various compounds, including this compound, which is then excreted in the urine. wikipedia.orgrsc.org

Several environmental factors can influence the oxidative degradation of riboflavin. Light, particularly in the UV and visible regions, is a significant factor, as riboflavin is highly photosensitive. nih.govresearchgate.net Exposure to light can lead to the formation of various degradation products. nih.govwalshmedicalmedia.com The pH of the environment also plays a crucial role; riboflavin is relatively stable in acidic conditions but degrades rapidly in alkaline solutions. rsc.orgnih.gov The presence of certain ions and the type of solvent can also impact the rate and products of degradation. nih.govnih.gov For instance, in the yeast Pichia guilliermondii, iron deficiency and the presence of cobalt ions have been shown to induce oxidative stress and affect riboflavin synthesis. nih.govresearchgate.net

Enzymatic Transformations Leading to this compound

Enzymatic processes are key in the controlled and specific production of this compound from riboflavin within biological systems.

A primary enzymatic route to this compound is the hydroxylation of the methyl group at the 8-position of the isoalloxazine ring of riboflavin. nih.govresearchgate.net This reaction is a critical step in a metabolic pathway for riboflavin in mammals. researchgate.net The hydroxylation can also occur at the 7-methyl group, leading to the formation of 7-hydroxymethylriboflavin. nih.gov

The enzymatic hydroxylation of riboflavin's methyl groups is carried out by the microsomal electron transfer system found in the liver. nih.gov This system involves flavin-dependent monooxygenases and oxidoreductases that transfer electrons from NAD(P)H to cytochrome P450 heme proteins. nih.gov Specifically, the diflavin (FAD/FMN)-dependent cytochrome P450 oxidoreductase is a key component of this microsomal system. nih.govannualreviews.org Another enzyme, vitamin B2-aldehyde-forming enzyme, found in Schizophyllum commune, catalyzes the oxidation of the 5'-hydroxymethyl group of riboflavin, indicating the diverse enzymatic modifications that riboflavin can undergo. nih.gov

Hydroxylation of Riboflavin Methyl Groups

This compound as an Intermediate in Broader Metabolic Networks

This compound is not an endpoint but rather an intermediate in the complex web of flavin metabolism, which is interconnected with other vital metabolic pathways. ontosight.ai

Data Tables

Table 1: Factors Influencing Oxidative Degradation of Riboflavin

| Factor | Influence on Riboflavin Degradation |

| Light | High sensitivity, especially to UV and blue light, leading to photodegradation. nih.govresearchgate.netwalshmedicalmedia.com |

| pH | Stable in acidic conditions, rapid degradation in alkaline solutions. rsc.orgnih.gov |

| Metal Ions | Iron deficiency and cobalt can induce oxidative stress and affect synthesis in yeast. nih.govresearchgate.net |

| Solvent | The type of solvent can affect the rate and products of degradation. nih.gov |

Table 2: Key Enzymes in Riboflavin Metabolism

| Enzyme/System | Function |

| Microsomal Electron Transfer System | Hydroxylation of riboflavin's methyl groups to form 7- and this compound. nih.gov |

| Cytochrome P450 Oxidoreductase | A key diflavin-dependent enzyme in the microsomal system. nih.govannualreviews.org |

| Vitamin B2-Aldehyde-Forming Enzyme | Oxidation of the 5'-hydroxymethyl group of riboflavin. nih.gov |

| Riboflavin Kinase | Converts riboflavin to FMN. wikipedia.orgwikipedia.org |

| FAD Synthetase | Converts FMN to FAD. wikipedia.org |

Enzymatic Interaction Mechanisms and Biological Roles

Substrate Recognition and Catalytic Conversion in Flavoenzymes

Flavoenzymes are a diverse class of proteins that utilize flavin cofactors, such as flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), to catalyze a wide array of redox reactions essential for cellular processes. rsc.orgwikipedia.orgmdpi.com The specificity of these enzymes for their substrates is a critical aspect of their function, governed by the intricate architecture of their active sites. nih.gov The introduction of a hydroxymethyl group at the 8-position of the riboflavin (B1680620) molecule, as seen in 8-hydroxymethylriboflavin, presents a unique structural feature that can influence its recognition and subsequent conversion by flavoenzymes. ontosight.ai

The binding of a flavin derivative to a flavoenzyme is a highly specific process, dictated by a network of hydrogen bonds and other non-covalent interactions between the protein and the flavin molecule. nih.gov The hydroxymethyl group of this compound can potentially form additional hydrogen bonds within the enzyme's active site, thereby altering its binding affinity compared to the parent riboflavin molecule. Research suggests that modifications at the 8-position of the isoalloxazine ring can indeed influence the binding to enzymes like riboflavin synthase, indicating that this compound may exhibit distinct substrate or inhibitor properties.

Once bound, the catalytic conversion of this compound by flavoenzymes can proceed through various oxidative reactions. The hydroxymethyl group is susceptible to oxidation, which can lead to the formation of an 8-carboxymethylriboflavin. This conversion is a key aspect of its role as a catabolite in flavin degradation pathways. The versatility of flavoenzymes allows them to catalyze a broad range of chemical transformations, including amine and alcohol oxidations, and the specific microenvironment of the enzyme's active site modulates the reactivity of the flavin cofactor to achieve these transformations. rsc.orgnih.gov

The interaction of this compound with flavoenzymes can be summarized in the following table:

| Interaction Aspect | Description |

| Binding Specificity | The hydroxymethyl group at the C8 position can alter the binding affinity to the active site of flavoenzymes compared to riboflavin, potentially forming unique hydrogen bonds. |

| Catalytic Conversion | Flavoenzymes can catalyze the oxidation of the hydroxymethyl group to a carboxyl group, forming 8-carboxymethylriboflavin. |

| Enzyme Modulation | The presence of this compound may influence the overall catalytic efficiency of certain flavoenzymes, acting as either a substrate or a modulator of activity. ontosight.ai |

Investigation of Enzymatic Reaction Kinetics Involving this compound

The study of enzymatic reaction kinetics provides valuable insights into the catalytic mechanism of an enzyme and how its activity is affected by various factors, including the structure of its substrate. uomustansiriyah.edu.iqdu.ac.in Investigating the kinetics of reactions involving this compound allows for a quantitative understanding of its interaction with flavoenzymes.

Key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are determined to characterize the enzyme-substrate interaction. libretexts.org The Km value reflects the affinity of the enzyme for the substrate, while Vmax indicates the maximum rate at which the enzyme can catalyze the reaction when saturated with the substrate. libretexts.org For reactions involving this compound, these parameters would be compared to those obtained with riboflavin to assess the impact of the 8-hydroxymethyl group on enzymatic processing.

Experimental approaches to study these kinetics often involve monitoring the reaction progress over time, for instance, by measuring changes in absorbance or fluorescence. nih.gov The initial reaction rates are typically measured at varying concentrations of this compound while keeping the enzyme concentration constant. libretexts.org This data is then used to construct plots, such as the Michaelis-Menten or Lineweaver-Burk plots, from which the kinetic parameters can be derived. uomustansiriyah.edu.iq

Factors that can influence the kinetics of enzymatic reactions with this compound include:

Substrate Concentration: The rate of reaction generally increases with substrate concentration until the enzyme becomes saturated. libretexts.org

Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not limiting.

Temperature and pH: Like most enzymatic reactions, the activity of flavoenzymes with this compound is sensitive to changes in temperature and pH, with optimal conditions varying for different enzymes. researchgate.net

Presence of Inhibitors: Compounds that compete for the active site or bind to other sites on the enzyme can inhibit the reaction. du.ac.in

The following table summarizes the key aspects of investigating the enzymatic reaction kinetics of this compound:

| Kinetic Aspect | Description | Relevance |

| Michaelis Constant (Km) | Concentration of this compound at which the reaction rate is half of Vmax. libretexts.org | Indicates the affinity of the flavoenzyme for this compound. A lower Km suggests a higher affinity. |

| Maximum Velocity (Vmax) | The maximum rate of the reaction when the enzyme is saturated with this compound. libretexts.org | Reflects the catalytic efficiency of the enzyme in converting this compound. |

| Catalytic Efficiency (kcat/Km) | A measure of how efficiently an enzyme converts a substrate into a product. | Allows for a direct comparison of the enzyme's preference for this compound versus other flavin derivatives. |

Molecular Mechanisms of this compound Participation in Biochemical Reactions

The participation of this compound in biochemical reactions is fundamentally linked to the versatile redox chemistry of the flavin isoalloxazine ring. mdpi.com Flavoenzymes harness this reactivity to perform a wide range of catalytic functions. rsc.org The presence of the hydroxymethyl group at the C8 position can modulate this reactivity and influence the specific molecular mechanisms of its involvement.

One of the primary mechanisms is its role as an electron carrier in redox reactions. The flavin ring can exist in oxidized, semiquinone, and fully reduced states, allowing it to participate in both one- and two-electron transfer processes. mdpi.com In the context of this compound, the enzyme's active site environment would dictate the specific redox pathway. For instance, flavoenzymes can catalyze the oxidation of the hydroxymethyl group, a process that involves the transfer of electrons from the substrate (this compound) to an acceptor molecule, mediated by the flavin cofactor.

Furthermore, the interaction of this compound with flavoenzymes can involve the formation of covalent adducts. In some flavoenzyme-catalyzed reactions, the flavin cofactor forms a transient covalent bond with the substrate at specific positions, such as N5 or C4a of the isoalloxazine ring. nih.gov While direct evidence for such adducts with this compound is specific to the enzyme and reaction, the principle of covalent catalysis is a known mechanism in flavoenzyme chemistry. du.ac.in

The molecular mechanisms are also influenced by the protein environment of the flavoenzyme, which can fine-tune the redox potential of the flavin cofactor and stabilize reactive intermediates. mdpi.com This "tuning" by the protein is crucial for directing the reaction towards a specific outcome, such as the hydroxylation or oxidation of the substrate.

Role as a Metabolite in Flavin Catabolism

This compound is recognized as a catabolite of riboflavin (vitamin B2), formed through the oxidative degradation of the parent vitamin. fao.orgnih.gov This metabolic process is a key aspect of flavin homeostasis in biological systems. The degradation of riboflavin can occur through various pathways, and the formation of this compound represents a specific oxidative modification.

In humans, riboflavin is primarily excreted in the urine, but a significant portion undergoes metabolic transformation. nih.gov Studies have identified 7α-hydroxyriboflavin and, to a lesser extent, 8α-hydroxyriboflavin (this compound) as urinary catabolites, reflecting tissue microsomal oxidations. nih.gov The presence of these hydroxylated derivatives indicates that the methyl groups on the isoalloxazine ring of riboflavin are susceptible to enzymatic oxidation.

The formation of this compound can also occur as a degradation product during the industrial production and processing of riboflavin, particularly under acidic conditions. europa.eu This highlights its chemical stability and the conditions that can lead to its formation outside of a purely biological context.

The role of this compound in flavin catabolism can be summarized as follows:

Endogenous Formation: It is a product of the metabolic breakdown of riboflavin in tissues. nih.gov

Excretion: It is excreted in the urine, serving as a biomarker for riboflavin metabolism. nih.govnutritionalassessment.org

Oxidative Degradation Product: Its formation is a result of the oxidation of the 8-methyl group of riboflavin. fao.org

The following table details the key findings regarding this compound as a flavin catabolite:

| Research Finding | Significance | Reference |

| Identification in human urine | Confirms its role as a product of in vivo riboflavin metabolism. | nih.gov |

| Formation during industrial processing | Indicates its potential presence as an impurity in commercial riboflavin preparations. | europa.eu |

| Reflects tissue microsomal oxidations | Suggests the involvement of specific enzyme systems, likely cytochrome P450 monooxygenases, in its formation. | nih.gov |

Occurrence and Distribution in Biological Systems for Research

Detection in Specific Biological Matrices

The identification and quantification of 8-hydroxymethylriboflavin in biological samples have been accomplished primarily through advanced analytical techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov These methods allow for the separation and detection of various flavin compounds, revealing the presence of this specific metabolite in mammalian tissues and fluids as well as its connection to microbial processes.

Studies have confirmed the existence of this compound, also known as 8-alpha-hydroxyriboflavin, in several mammalian biological samples. It was first reported to be present in the organs of higher animals in a study analyzing flavin compounds in rats. nih.gov Using HPLC with fluorescence detection, researchers identified this compound and its phosphorylated form, 8-alpha-hydroxyriboflavin 5'-phosphate, in various rat organs. nih.gov The hydroxylation of the 8-methyl group of riboflavin (B1680620) is carried out by the microsomal electron transfer system in the liver. nih.gov

The distribution of this compound varies across different organs in the rat. nih.gov The liver contains the highest concentration of the non-phosphorylated form, while the kidney holds the largest amount of its 5'-phosphate derivative. nih.gov

Distribution of this compound and its 5'-Phosphate Derivative in Rat Organs

| Organ | This compound (nmol/g wet tissue) | This compound 5'-Phosphate (nmol/g wet tissue) |

|---|---|---|

| Liver | 0.172 | <0.002 |

| Kidney | 0.103 | 0.330 |

| Heart | 0.026 | <0.002 |

| Brain | 0.010 | <0.002 |

Data sourced from Ohkawa, H., Ohishi, N., & Yagi, K. (1986). nih.gov

In addition to internal organs, this compound has been detected in mammalian fluids. Analysis of human milk has revealed that while flavin adenine (B156593) dinucleotide (FAD) and riboflavin are the most abundant flavins, trace amounts of this compound (referred to as 8-alpha-hydroxyriboflavin) are also present. nih.govcolab.ws

The formation of this compound is not limited to mammalian metabolism. Certain metabolites of riboflavin found in urine, including derivatives like 7-hydroxymethylriboflavin and lumiflavin, are known to result from the degradation of riboflavin and flavoproteins by microorganisms. scholaris.ca This suggests that microbial systems possess the enzymatic machinery to modify the isoalloxazine ring of riboflavin, leading to the formation of hydroxylated derivatives like this compound. The study of microbial communities and their metabolic activities is crucial to understanding the full scope of flavin transformation in various environments. nih.govfrontiersin.org

Presence in Mammalian Organs and Fluids (e.g., Rat Organs, Human Milk)

Comparative Analysis of Flavin Profiles in Biological Samples

Analyzing the complete profile of flavin compounds in a biological sample provides a more comprehensive understanding of riboflavin metabolism than measuring a single compound. In rats, a comparative analysis of different organs revealed distinct flavin profiles. nih.gov For instance, while this compound was found in the liver, kidney, heart, and brain, its derivative, 8-alpha-hydroxyriboflavin 5'-phosphate, was almost exclusively found in the kidney. nih.gov Interestingly, the study noted that 7-alpha-hydroxyriboflavin, another metabolite, was not detected in the rat organ extracts, despite it being excreted in human urine alongside 8-alpha-hydroxyriboflavin. nih.gov

In human milk, the flavin profile is dominated by FAD and riboflavin. nih.gov However, a detailed comparative analysis also identified the presence of 10-(2'-hydroxyethyl)-flavin and trace amounts of both 7-hydroxymethylriboflavin and this compound. nih.gov The types and quantities of flavins in human milk are reportedly very similar to those found in cow's milk. nih.gov Such comparative studies are essential for nutritional evaluation and for understanding the metabolic handling of flavins in different species and physiological states. creative-proteomics.com

Table of Compounds Mentioned

| Compound Name | Other Names |

|---|---|

| This compound | 8-alpha-hydroxyriboflavin ontosight.ai |

| Riboflavin | Vitamin B2 ontosight.ai |

| Flavin adenine dinucleotide | FAD |

| 7-Hydroxymethylriboflavin | 7-alpha-hydroxyriboflavin nih.gov |

| 8-alpha-hydroxyriboflavin 5'-phosphate | - |

| 10-(2'-hydroxyethyl)-flavin | - |

Advanced Analytical Methodologies for Research and Elucidation

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is a fundamental tool for separating 8-hydroxymethylriboflavin from complex mixtures, such as biological matrices or reaction products.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of flavin compounds, including this compound. nih.gov Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments.

Research Findings:

Detection in Biological Samples: HPLC coupled with a fluorescence detector has been successfully used to identify and quantify this compound in various rat organs, including the brain, heart, liver, and kidney. nih.gov This was the first report of its occurrence in higher animal organs. nih.gov Traces of this compound have also been detected in cow's milk using HPLC. researchgate.net

Monitoring Chemical Reactions: HPLC is instrumental in monitoring the synthesis of this compound from riboflavin (B1680620), allowing for the optimization of reaction times and the minimization of byproducts like 8-formylriboflavin.

Purity Assessment: The purity of synthesized this compound can be validated using HPLC, often in conjunction with other techniques like mass spectrometry.

Method Development: A variety of HPLC methods have been developed for the simultaneous determination of multiple water-soluble vitamins, including riboflavin and its derivatives. nih.gov These methods often employ C18 columns and gradient elution with mobile phases consisting of buffers (e.g., ammonium (B1175870) acetate) and organic modifiers (e.g., methanol). nih.govresearchgate.net Detection is typically performed using a photodiode array (PDA) or fluorescence detector. nih.govnih.gov

Table 1: HPLC Parameters for Flavin Analysis

| Parameter | Typical Conditions | Source(s) |

| Column | Reversed-phase C18 (e.g., Phenomenex Luna C18, Titan C18) | nih.gov |

| Mobile Phase | Gradient elution with aqueous buffers (e.g., 0.05 M ammonium acetate) and methanol (B129727) or acetonitrile | nih.govresearchgate.net |

| Flow Rate | ~0.8 - 1.0 mL/min | nih.gov |

| Detection | Fluorescence (Ex: ~450 nm, Em: ~530 nm) or UV-Vis (e.g., 280 nm) | nih.govnih.gov |

| Internal Standard | Theobromine has been used in multi-vitamin analysis | nih.gov |

Other Chromatographic Approaches (e.g., Planar Chromatography)

While HPLC is predominant, other chromatographic techniques like planar chromatography (e.g., Thin-Layer Chromatography, TLC) also find applications. chromatographytoday.comsigmaaldrich.com

Research Findings:

Simplicity and Cost-Effectiveness: Planar chromatography offers a simple and cost-effective method for the separation of substances. chromatographytoday.comsigmaaldrich.comspringernature.com It is particularly useful for rapid screening and qualitative analysis. chromatographyonline.com

Technique: In techniques like paper chromatography and TLC, a spot of the sample is applied to a stationary phase (paper or a coated plate), and a solvent (mobile phase) moves up the stationary phase, separating the components based on their differential partitioning. chromatographytoday.com

Historical Context: Early studies on flavin derivatives in animal tissues utilized paper chromatography for their isolation and characterization. nih.gov

Modern Advancements: High-Performance Thin-Layer Chromatography (HPTLC) has enhanced the capabilities of traditional TLC, offering better resolution and quantification. sigmaaldrich.comchromatographyonline.com

Spectroscopic Research Techniques for Molecular Characterization and Reaction Monitoring

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and monitoring its behavior in chemical reactions.

UV-Vis Spectrophotometric Assays in Biochemical Studies

UV-Visible spectrophotometry is a fundamental technique used to study compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. hawaii.edumhlw.go.jp

Research Findings:

Purity Validation: The purity of this compound can be confirmed using UV-Vis spectroscopy, which typically shows a maximum absorbance (λmax) at approximately 445 nm.

Quantitative Analysis: Based on the Beer-Lambert law, the concentration of a substance in a solution is directly proportional to its absorbance of light at a specific wavelength. hawaii.edu This principle is applied in photometric assays to determine the purity of riboflavin and its derivatives. google.com

Spectral Characteristics: The UV-Vis spectrum of this compound is comparable to that of riboflavin, with characteristic absorption bands. researchgate.net The exact wavelengths of maximum absorbance can be influenced by the solvent used. researchgate.net

Table 2: Typical UV-Vis Absorption Maxima for Riboflavin and Derivatives

| Compound | Solvent/Conditions | Approximate λmax (nm) | Source(s) |

| This compound | - | ~445 | |

| Riboflavin | Methanol | 270-271, 344-358, 440-450 | researchgate.net |

| Riboflavin | Phosphate (B84403) and borate (B1201080) buffers | 362, 440 | researchgate.net |

Fluorometric Methods for Flavin Detection in Research

Fluorometry, or fluorescence spectroscopy, is a highly sensitive technique for detecting fluorescent compounds like flavins. mdpi.comnih.gov

Research Findings:

High Sensitivity: Fluorometric detection is often coupled with HPLC for the highly sensitive quantification of flavins. nih.gov The yellow-green fluorescence of flavins under UV light is a key characteristic used for their detection.

Quenching Assays: The fluorescence of riboflavin can be quenched by the apo-form of riboflavin-binding protein (RBP). nih.govresearchgate.net This property can be utilized in titration-based assays to determine the concentration of free riboflavin in complex matrices like milk. nih.govresearchgate.net

Environmental Sensitivity: The fluorescence intensity of a probe can be influenced by its local environment. nih.gov This principle can be used to study interactions and conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, including this compound. evitachem.comchemistrysteps.com

Research Findings:

Structural Confirmation: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, confirming the presence of the hydroxymethyl group at the C8 position of the isoalloxazine ring.

Data Triangulation: For robust structural characterization, NMR data is often cross-validated with other techniques like high-resolution mass spectrometry and X-ray crystallography.

Solvent Effects: The chemical shifts observed in NMR spectra can be influenced by the solvent used. For consistency in comparing spectral data, deuterated solvents like DMSO are often preferred.

Mass Spectrometry (MS) for Molecular Identity and Transformations

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of this compound. Due to its high sensitivity and specificity, MS, particularly when coupled with liquid chromatography (LC-MS), allows for the separation and detection of this flavin derivative even in complex biological matrices like milk, urine, and tissue extracts. researchgate.net High-performance liquid chromatography (HPLC) separates this compound from other flavin vitamers, such as riboflavin, flavin mononucleotide (FMN), and flavin adenine (B156593) dinucleotide (FAD), before introduction into the mass spectrometer. shimadzu.com

The superior selectivity of LC-MS/MS is achieved by monitoring specific mass transitions, a technique known as multiple reaction monitoring (MRM). nih.gov In this process, a specific precursor ion corresponding to the molecule of interest is selected and fragmented, and a resulting characteristic product ion is detected. For this compound, the protonated molecule [M+H]⁺ is often selected as the precursor ion. Subsequent fragmentation, typically through collision-induced dissociation (CID), results in product ions that are characteristic of the flavin core structure and the ribityl side chain. nih.gov This technique provides a high degree of confidence in identification and allows for accurate quantification, often using stable isotope-labeled internal standards to account for matrix effects. shimadzu.com

High-resolution mass spectrometry (HRMS), for instance with Orbitrap or Time-of-Flight (TOF) analyzers, can determine the elemental composition of this compound by measuring its mass with very high accuracy. nih.govrsc.org This capability is crucial for distinguishing it from other compounds with the same nominal mass and for confirming its molecular formula as C₁₇H₂₀N₄O₇.

Table 1: Representative Mass Spectrometric Data for this compound Analysis

| Parameter | Description | Typical Value | Source(s) |

| Molecular Formula | The elemental composition of the compound. | C₁₇H₂₀N₄O₇ | |

| Monoisotopic Mass | The exact mass of the most abundant isotope of the molecule. | 392.1335 g/mol | |

| Precursor Ion (LC-MS/MS) | The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ selected for fragmentation. | 393.1 | |

| Product Ion (LC-MS/MS) | A characteristic fragment ion resulting from the dissociation of the precursor ion. A common fragmentation involves the loss of the ribityl side chain. | 257.1 | |

| Ionization Mode | The method used to generate ions for MS analysis. | Electrospray Ionization (ESI), Positive Mode | nih.gov |

Enzymatic Assays for Functional Characterization in Vitro

Enzymatic assays are fundamental for characterizing the biological function of this compound in vitro, particularly its ability to act as a cofactor for flavoenzymes. These enzymes catalyze critical oxidation-reduction reactions in cellular metabolism. nih.govnih.gov The functional characterization often involves comparing the activity of a purified flavoenzyme reconstituted with this compound against its activity with the natural cofactors, FMN or FAD.

A primary example is the erythrocyte glutathione (B108866) reductase (EGR) assay. nutritionalassessment.orgnih.gov Glutathione reductase is an FAD-dependent enzyme that is crucial for maintaining the cellular antioxidant, reduced glutathione (GSH). sigmaaldrich.com The assay measures the rate of NADPH oxidation to NADP⁺, which is monitored spectrophotometrically by the decrease in absorbance at 340 nm. By removing the native FAD from the apoenzyme and then adding this compound (or its phosphorylated/adenylated derivatives), researchers can determine if this analog can substitute for FAD and restore enzymatic activity. The extent of restoration indicates its functional potential as a cofactor.

Similarly, the activity of other flavoenzymes, such as pyridoxamine (B1203002) phosphate oxidase (an FMN-dependent enzyme involved in vitamin B6 metabolism), can be assessed. nih.gov These assays can elucidate whether the modification at the C8-methyl group affects binding to the enzyme's active site or the redox potential required for catalysis. In addition to cofactor activity, these assays can also determine if this compound acts as an inhibitor of these enzymes.

Table 2: Overview of Enzymatic Assays for Functional Analysis of this compound

| Assay Type | Enzyme Example | Principle of Measurement | Potential Role of this compound Investigated | Source(s) |

| Glutathione Reductase Activity Assay | Erythrocyte Glutathione Reductase (EGR) | Spectrophotometric measurement of NADPH oxidation (decrease in absorbance at 340 nm) during the reduction of oxidized glutathione (GSSG). | Cofactor (substituting for FAD) or Inhibitor | nutritionalassessment.orgsigmaaldrich.com |

| Pyridoxamine Phosphate Oxidase Assay | Pyridoxamine-5'-Phosphate Oxidase (PPO) | Measurement of the formation of pyridoxal-5'-phosphate or consumption of oxygen. | Cofactor (substituting for FMN) or Inhibitor | nih.gov |

| Dehydrogenase Activity Assay | Acyl-CoA Dehydrogenases | Colorimetric or fluorometric measurement of NAD(P)H formation or consumption, or electron transfer to an artificial acceptor. | Cofactor (substituting for FAD) or Inhibitor | nih.gov |

Academic Synthesis Strategies and Derivative Research

Laboratory Chemical Synthesis Routes for 8-Hydroxymethylriboflavin

The laboratory synthesis of this compound primarily starts from its parent compound, riboflavin (B1680620). Two principal routes have been established, each with distinct methodologies and chemical intermediates.

One common method involves the direct hydroxymethylation of riboflavin using formaldehyde (B43269) under controlled alkaline conditions (pH 8–9). This reaction requires careful monitoring, often by High-Performance Liquid Chromatography (HPLC), to maximize the yield of the desired product while minimizing the formation of byproducts such as 8-formylriboflavin.

An alternative strategy is a two-step process beginning with the halogenation of the C8 position of the riboflavin molecule. Riboflavin is reacted with a halogenating agent, such as chloromethyl chloride in an anhydrous solvent like dioxane, to produce an 8-halomethyl-riboflavin intermediate (e.g., 8-chloromethylriboflavin). This intermediate is then subjected to hydrolysis to yield this compound. Purification for both methods typically involves column chromatography followed by recrystallization.

Table 1: Comparison of Laboratory Synthesis Routes for this compound

| Feature | Route 1: Direct Hydroxymethylation | Route 2: Halogenation-Hydrolysis |

| Precursor | Riboflavin | Riboflavin |

| Key Reagents | Formaldehyde, Base (to achieve pH 8-9) | Chloromethyl chloride, Anhydrous dioxane |

| Intermediate | None (direct conversion) | 8-chloromethylriboflavin |

| Key Steps | Single-step reaction | Two-step reaction (Halogenation, then Hydrolysis) |

| Primary Byproduct | 8-formylriboflavin | - |

| Purification | Column chromatography, Recrystallization | Column chromatography, Recrystallization |

Exploration of Enzymatic Synthesis Methodologies

While the chemical synthesis of riboflavin derivatives is well-established, the broader field of vitamin production has seen a significant shift towards more economical and environmentally friendly fermentation processes. nih.gov The industrial production of riboflavin is now dominated by microbial fermentation, utilizing microorganisms such as Ashbya gossypii and Bacillus subtilis. nih.gov These processes involve a series of enzymatic reactions starting from guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate (Ribu5P). nih.gov Key enzymes in this pathway include lumazine (B192210) synthase and riboflavin synthase, which catalyzes the final step in the formation of riboflavin. nih.govwikipedia.org

However, the specific enzymatic synthesis dedicated to producing this compound is not as well-defined in current literature. Research in this area is moving towards chemoenzymatic strategies, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.gov Such approaches could potentially offer novel and efficient routes to this compound and its derivatives by using enzymes to perform specific modifications on a riboflavin precursor or an intermediate. nih.gov The exploration of flavoenzymes that could selectively hydroxylate the C8 methyl group of riboflavin remains a promising area for future research.

Development and Study of this compound Analogs and Derivatives for Research

The creation of analogs and derivatives of this compound is crucial for biochemical and pharmaceutical research. musechem.com These modified compounds allow scientists to investigate how specific structural changes impact biological activity, bioavailability, and interactions with enzymes. musechem.comontosight.ai

Modifications often target the isoalloxazine ring of the flavin structure, as this is the core functional component. scribd.com Besides the hydroxymethyl group at the C8 position, other derivatives have been studied, including:

7-hydroxymethylriboflavin : An isomer of this compound, its presence has been detected in milk along with the 8-hydroxy derivative. researchgate.netresearchgate.net

8-formylriboflavin : An oxidation product of this compound.

Covalently Bound Flavins : In many flavoenzymes, the flavin cofactor (as FAD) is covalently linked to the protein, often through the 8α-methyl group. scribd.com Studying synthetic analogs mimics these natural structures.

The development of these analogs provides valuable tools for understanding the mechanisms of flavoenzymes and for designing potential therapeutic agents that can modulate the activity of these enzymes. scribd.com

Structure-Function Relationship Investigations through Analog Studies

Structure-function relationship studies are fundamental to understanding the biological role of flavins. nih.gov By systematically altering the chemical structure of this compound and its analogs, researchers can deduce the importance of specific functional groups for its activity. nih.gov

The introduction of a hydroxymethyl group at the C8 position, for instance, alters the electronic properties of the isoalloxazine ring and provides a site for further chemical reactions, such as oxidation to a carboxyl group. This modification can affect the compound's redox potential, solubility, and how it binds to the active site of flavoproteins. ontosight.ai

For example, comparing the activity of this compound with that of riboflavin, 7-hydroxymethylriboflavin, and 8-formylriboflavin can illuminate the specific role of the C8 substituent's position and oxidation state. These analog studies are critical for understanding how flavin derivatives function as enzyme cofactors, antioxidants, or photosensitizers, and for designing new molecules with enhanced or targeted biological activities. scribd.comscholaris.ca

Table 2: Structure-Function Insights from Riboflavin Analogs

| Compound/Analog | Structural Modification | Functional Implication |

| Riboflavin | Standard structure with a methyl group at C8. | Serves as the precursor for the essential coenzymes FMN and FAD. ontosight.ai |

| This compound | Hydroxymethyl group (-CH₂OH) at the C8 position. ontosight.ai | Alters solubility and provides a site for further reactions (e.g., oxidation); may influence enzyme-cofactor interactions. ontosight.ai |

| 7-Hydroxymethylriboflavin | Isomeric position of the hydroxymethyl group at C7. researchgate.net | Helps determine the positional importance of the hydroxymethyl group for biological activity. |

| 8-formylriboflavin | Formyl group (-CHO) at the C8 position (oxidation product). | Changes the electronic properties and reactivity of the isoalloxazine ring compared to the hydroxymethyl analog. |

Emerging Research Directions in 8 Hydroxymethylriboflavin Studies

Unraveling Novel Enzymatic Pathways Involving 8-Hydroxymethylriboflavin

Current research is focused on identifying and characterizing novel enzymatic pathways where this compound acts as a substrate, product, or cofactor. ontosight.ai While it is known to be a metabolite of riboflavin (B1680620), the specific enzymes responsible for its formation and further conversion are not fully elucidated. rsc.orgwikipedia.org Scientists are exploring the possibility of unique flavoproteins that specifically recognize and utilize this modified flavin. Modifications at the 8-position of the isoalloxazine ring, such as the hydroxymethyl group, can influence binding to enzymes like riboflavin synthase, suggesting that this compound may possess distinct substrate or inhibitor properties.

Recent studies on the metabolism of flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN) in various organisms, such as the parasite Schistosoma mansoni, highlight the complexity of flavin metabolic networks. nih.gov These studies reveal the presence of ectoenzymes that can cleave FAD and FMN, generating free riboflavin for transport and subsequent intracellular metabolism. nih.gov Investigating whether similar enzymatic processes can act on or produce this compound is a promising area of research. The identification of such enzymes could reveal new regulatory points in flavin metabolism and their potential roles in health and disease.

Advanced Spectroscopic Approaches for In Situ Monitoring of Flavin Transformations

The development of advanced spectroscopic techniques is revolutionizing the study of flavin transformations in real-time and within their native biological environments. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and transient absorption spectroscopy are instrumental in identifying and quantifying flavin species, including their various redox and protonation states. researching.cn

Key Spectroscopic Techniques for Flavin Analysis:

| Spectroscopic Technique | Application in Flavin Research | Reference |

| UV-Visible Spectroscopy | Used to study electronic excitation and electron transfer in flavin systems. Can identify groups involved in electron transfer. | researching.cnmdpi.com |

| Fluorescence Spectroscopy | Identifies electronically excited species and observes the dynamics of flavin intermediates during reactions. | researching.cn |

| Transient Absorption Spectroscopy | Captures short-lived intermediates that appear during flavin transformations. | researching.cn |

| Raman Spectroscopy | Provides detailed information on the vibrational modes of flavins, which can reveal changes in cofactor conformation and interactions with proteins. | esrf.fr |

| Surface-Enhanced Raman Spectroscopy (SERS) | A highly sensitive technique for the structural characterization of flavins adsorbed on nanoparticles. | mdpi.comresearchgate.net |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | A non-destructive technique for in situ monitoring of the metabolic state of cells by measuring the fluorescence lifetime of endogenous fluorophores like FAD. | mdpi.com |

| Infrared Spectroscopy | Probes the carbonyl stretching modes of the flavin, providing insights into its structure and hydrogen-bonding network within a protein. | nih.govacs.org |

These methods, particularly when applied in situ to living cells or tissues, offer a powerful means to observe the dynamic changes in this compound and other flavins during metabolic processes, cellular signaling, and in response to external stimuli. mdpi.comnih.govacs.org For instance, monitoring the fluorescence of FAD provides insights into cellular energy metabolism and apoptosis. mdpi.com

Integration of Omics Data in Understanding Flavin Metabolism Dynamics

The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—is a powerful approach to unraveling the complex dynamics of flavin metabolism. By combining these data, researchers can move beyond studying individual components to a systems-level understanding of how genetic variations, gene expression patterns, protein levels, and metabolite concentrations collectively influence flavin pathways.

Metabolomics, in particular, plays a crucial role in profiling flavin-related compounds and identifying novel metabolites. frontiersin.orgnih.gov Untargeted metabolomics analysis has proven effective in identifying biochemical abnormalities associated with impaired flavin adenine dinucleotide function and monitoring the response to riboflavin supplementation. nih.govamegroups.org Recent studies have utilized metabolomics to explore the links between gut microbiota, riboflavin metabolism, and host health. frontiersin.org For example, analysis of the chicken cecal microbiome revealed that differential metabolites, including those involved in riboflavin metabolism, were associated with intramuscular fat content. frontiersin.org

The development of machine learning frameworks like MetDeeCINE aims to quantitatively analyze metabolic regulation networks from multi-omics data, predicting how changes in enzyme activity affect metabolite concentrations. biorxiv.org Such integrative approaches hold immense promise for identifying key regulatory enzymes and biomarkers within the this compound metabolic network.

Computational Chemistry Applications in Predicting this compound Reactivity

Computational chemistry has become an indispensable tool for predicting the reactivity and properties of molecules like this compound. jstar-research.com Methods such as Density Functional Theory (DFT) are used to calculate the electronic structure, molecular geometries, and reaction energies of flavins, providing insights that complement experimental findings. acs.orgscienceopen.com

Researchers are using computational models to:

Predict Reaction Energetics: DFT calculations can predict the energy of the excited triplet state and the radical anion of flavins, which are key intermediates in many photochemical reactions. acs.org

Simulate Spectroscopic Properties: Computational methods can replicate experimental spectra, including UV/visible, vibrational, and NMR spectra, aiding in the interpretation of experimental data. nsf.govacs.org

Model Enzyme-Substrate Interactions: By calculating activation energies, computational models can predict the reactivity of different sites on a molecule for enzymatic modification, such as oxidation by flavin-containing monooxygenases (FMOs). nih.gov

Understand Environmental Effects: Quantum mechanics/molecular mechanics (QM/MM) approaches can simulate the influence of the protein environment on flavin reactivity and spectroscopic properties. nsf.govresearchgate.net

These computational approaches are crucial for understanding how the hydroxymethyl group at the C8 position influences the electronic properties and reactivity of the flavin ring system, potentially affecting its interactions with enzymes and other molecules.

Role of this compound in Diverse Biological Systems Beyond Current Understanding

Emerging research suggests that the biological significance of this compound may extend beyond its role as a simple degradation product of riboflavin. ontosight.ai There is growing interest in its potential functions in diverse biological systems, particularly in the context of the gut microbiota and host-microbe interactions. wikipedia.orgfrontiersin.org

The gut microbiota is known to produce, consume, and compete for B vitamins, including riboflavin. frontiersin.org Some gut bacteria can synthesize riboflavin, while others require it for their growth. frontiersin.org It is hypothesized that this compound could be a key intermediate or signaling molecule in these complex microbial communities. For instance, riboflavin supplementation has been shown to promote the production of butyrate, a beneficial short-chain fatty acid, by the gut microbiota, suggesting a modulatory role for flavins in gut health. nih.govnih.gov

Furthermore, studies on the effects of riboflavin on intestinal inflammation have shown that it can modulate the immune system and alter the composition of the gut microbiota. rsc.org Investigating whether this compound shares or has distinct effects in these processes is a critical next step. The potential for this compound to influence the growth of specific bacteria or act as a signaling molecule between the microbiota and the host opens up exciting new avenues for research into its physiological roles. frontiersin.org

Q & A

Basic: What experimental methods are recommended for synthesizing 8-Hydroxymethylriboflavin with high purity?

Methodological Answer:

- Synthesis Protocol : Use riboflavin as a precursor under controlled alkaline conditions (pH 8–9) with formaldehyde. Monitor reaction progress via HPLC to optimize reaction time and minimize byproducts like 8-formylriboflavin .

- Purification : Employ column chromatography (silica gel, methanol:ethyl acetate gradient) followed by recrystallization in aqueous ethanol. Validate purity using UV-Vis spectroscopy (λmax ~445 nm) and mass spectrometry (MS) .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the hydroxymethyl group. Document reaction parameters (temperature, molar ratios) for reproducibility .

Advanced: How can conflicting spectral data for this compound be resolved in structural characterization?

Methodological Answer:

- Data Triangulation : Cross-validate NMR (¹H, ¹³C, and 2D-COSY) with high-resolution MS and X-ray crystallography. For example, discrepancies in ¹H NMR chemical shifts (e.g., δ 4.2–4.5 ppm for hydroxymethyl protons) may arise from solvent polarity or tautomeric forms; use deuterated DMSO for consistency .

- Contradiction Analysis : Compare findings with prior studies (e.g., riboflavin derivatives’ spectral libraries) and assess whether deviations stem from sample degradation, instrumentation drift, or novel tautomerism .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s redox activity?

Methodological Answer:

- Assay Design :

- Cyclic Voltammetry : Measure redox potential in phosphate buffer (pH 7.4) to assess electron-transfer capacity.

- Enzymatic Assays : Use flavoprotein oxidoreductases (e.g., glutathione reductase) to quantify cofactor activity via NADPH depletion rates .

- Controls : Include riboflavin and 8-formylriboflavin as comparators. Normalize activity to protein concentration and reaction time .

Advanced: How can researchers address contradictory findings in this compound’s role as a pro-oxidant versus antioxidant?

Methodological Answer:

- Contextual Variables :

- Concentration-Dependent Effects : Test across a gradient (1–100 μM) in cell-free (e.g., Fenton reaction assays) and cellular models (e.g., H2O2 scavenging in HEK293 cells) .

- Microenvironment Factors : Vary pH, oxygen tension, and cofactor availability (e.g., metal ions) to replicate physiological vs. pathological conditions .

- Mechanistic Probes : Use ROS-sensitive fluorescent dyes (e.g., DCFH-DA) paired with inhibitors (e.g., catalase, SOD) to isolate redox pathways .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer:

- Extraction and Detection :

- Sample Prep : Deproteinize serum/plasma with cold acetonitrile, then concentrate via solid-phase extraction (C18 columns) .

- Quantification : Use LC-MS/MS with a stable isotope-labeled internal standard (e.g., ¹³C-riboflavin) to correct for matrix effects. Set MRM transitions for m/z 377→243 (this compound) .

- Validation : Assess linearity (0.1–50 μM), recovery (>85%), and intra-day precision (CV <10%) .

Advanced: How can computational modeling enhance understanding of this compound’s interaction with flavoenzymes?

Methodological Answer:

- Modeling Workflow :

- Docking Studies : Use AutoDock Vina to predict binding affinities with flavodoxin or cytochrome P450 reductase. Parameterize force fields for flavin-specific interactions (e.g., π-stacking with aromatic residues) .

- MD Simulations : Run 100-ns trajectories in GROMACS to analyze conformational stability of the hydroxymethyl group in enzyme active sites .

- Validation : Correlate computational ΔG values with experimental Km/Kd data from surface plasmon resonance (SPR) .

Basic: What are the best practices for ensuring reproducibility in this compound studies?

Methodological Answer:

- Documentation : Report exact molar ratios, solvent grades, and instrumentation settings (e.g., HPLC column type, MS ionization mode) .

- Data Sharing : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) and provide accession numbers in publications .

Advanced: How can isotopic labeling resolve metabolic fate discrepancies of this compound in vivo?

Methodological Answer:

- Labeling Strategy : Synthesize ¹⁴C- or ²H-labeled this compound via modified Kiliani–Fischer synthesis. Administer to rodent models and track metabolites via accelerator MS .

- Tissue Distribution Analysis : Use autoradiography or nanoSIMS to localize labeled compounds in liver/kidney sections. Compare with unlabeled controls to exclude artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.